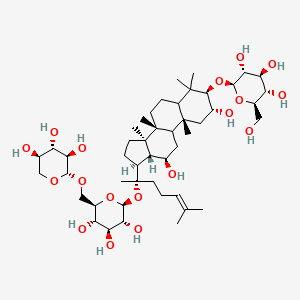
Gypenoside LVII
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gypenoside LVII is a saponin compound derived from the plant Gynostemma pentaphyllum, commonly known as “Jiaogulan” or “Southern Ginseng.” Saponins are a class of naturally occurring glycosides with diverse biological activities. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of oncology and neuroprotection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Gypenoside LVII typically involves the extraction and purification from Gynostemma pentaphyllum. The process begins with the extraction of the plant material using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes. Enzymatic biotransformation is a common method, where specific enzymes are used to convert precursor compounds into this compound. For example, glycoside hydrolases can be employed to selectively hydrolyze glycosidic bonds, resulting in the formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Gypenoside LVII undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic moieties of this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Gypenoside LVII is used as a model compound for studying saponin chemistry and developing new synthetic methodologies.
Biology: It has been shown to exhibit neuroprotective effects, making it a candidate for research in neurodegenerative diseases.
Medicine: this compound has demonstrated anticancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
Mecanismo De Acción
Gypenoside LVII exerts its effects through various molecular targets and pathways:
Anticancer Activity: It inhibits cancer cell proliferation by suppressing glycolysis via the Hippo pathway.
Neuroprotection: This compound has been shown to protect neurons by modulating signaling pathways such as PI3K/AKT and MAPK.
Comparación Con Compuestos Similares
Similar Compounds
Gypenoside XVII: Another saponin from Gynostemma pentaphyllum with anti-inflammatory and antidepressant-like effects.
Gypenoside XLIX: Known for its antiviral properties against Enterovirus 71.
Gypenoside J1, J2, J3: These compounds also exhibit neuroprotective effects.
Uniqueness
Gypenoside LVII stands out due to its potent anticancer and neuroprotective properties, making it a unique candidate for therapeutic applications. Its ability to modulate multiple signaling pathways further enhances its potential as a multifunctional bioactive compound .
Propiedades
Fórmula molecular |
C47H80O18 |
|---|---|
Peso molecular |
933.1 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[[(2R,3R,8R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-42-38(59)35(56)33(54)27(63-42)20-61-40-36(57)31(52)25(51)19-60-40)22-11-14-46(7)30(22)23(49)16-29-44(5)17-24(50)39(43(3,4)28(44)12-15-45(29,46)6)64-41-37(58)34(55)32(53)26(18-48)62-41/h10,22-42,48-59H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26+,27+,28?,29?,30-,31-,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42-,44-,45+,46+,47-/m0/s1 |
Clave InChI |
GELOPBLVWSJPGZ-CHNMBZPZSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](CC3[C@]2(CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















